Isothebaine
CAS No.: 568-21-8
Cat. No.: VC21342047
Molecular Formula: C19H21NO3
Molecular Weight: 311.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 568-21-8 |
---|---|
Molecular Formula | C19H21NO3 |
Molecular Weight | 311.4 g/mol |
IUPAC Name | 2,11-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol |
Standard InChI | InChI=1S/C19H21NO3/c1-20-8-7-12-10-15(23-3)19(21)18-16(12)13(20)9-11-5-4-6-14(22-2)17(11)18/h4-6,10,13,21H,7-9H2,1-3H3 |
Standard InChI Key | RQCOQZNIQLKGTN-UHFFFAOYSA-N |
Isomeric SMILES | CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=CC=C4)OC)O)OC |
SMILES | CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=CC=C4)OC)O)OC |
Canonical SMILES | CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=CC=C4)OC)O)OC |
Chemical Identity and Structural Features
Molecular Architecture
Isothebaine belongs to the aporphine alkaloid family, distinguished by its tetracyclic dibenzo[de,g]quinoline framework. The compound’s IUPAC name, (6aS)-5,6,6a,7-tetrahydro-2,11-dimethoxy-6-methyl-4H-dibenzo[de,g]quinolin-1-ol, reflects its stereospecific configuration . Key structural attributes include:
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₁NO₃ |
Molecular Weight | 311.4 g/mol |
CAS Registry Number | 568-21-8 |
Optical Rotation | [α]₁₈ᴅ +285.1° (ethanol) |
Melting Point (Sulphate) | 120–121°C (decomposition) |
The presence of methoxy groups at positions 2 and 11, coupled with a hydroxyl group at position 1, confers distinct electronic properties that influence its reactivity and solubility .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) studies reveal characteristic signals for isothebaine’s aromatic and aliphatic protons. For instance, the singlet at δH 6.69 ppm corresponds to the C-4 proton, while the C-9 aromatic proton resonates at δH 7.60 ppm . High-resolution mass spectrometry (HRMS) confirms its molecular ion peak at m/z 311.1522 [M+H]⁺, consistent with the molecular formula C₁₉H₂₁NO₃ .
Biosynthesis and Natural Occurrence
Biogenetic Pathway
Isothebaine originates from the universal BIA precursor (S)-reticuline, undergoing enzymatic transformations catalyzed by cytochrome P450 oxidoreductases and methyltransferases . A pivotal step involves the N-methylation of protoberberine intermediates by tetrahydroprotoberberine N-methyltransferase (TNMT), an enzyme characterized in Glaucium flavum . TNMT exhibits strict stereoselectivity, producing (S)-cis-N-methylated intermediates critical for aporphine alkaloid formation .
Distribution in Papaver Species
Isothebaine accumulates in the latex of Papaver somniferum (opium poppy) at concentrations up to 0.03% dry weight, alongside morphine and codeine . Its biosynthesis is spatially regulated, with higher transcript levels of TNMT observed in root tissues compared to aerial parts .
Analytical and Synthetic Approaches
Extraction and Purification
Isothebaine is isolated via acid-base extraction from poppy latex, followed by chromatographic separation using silica gel columns eluted with chloroform-methanol-ammonia (90:10:1) . Recrystallization from ethanol yields colorless prisms with >98% purity .
Total Synthesis
Battersby and Brown achieved the first total synthesis in 1965 through a 12-step sequence :
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Friedel-Crafts acylation of homoveratrylamine to form the tetracyclic core.
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Bischler-Napieralski cyclization to establish the aporphine skeleton.
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Stereoselective methylation using (S)-SAM analogs to install the 6aα configuration.
Stability and Degradation
Thermal Decomposition
Isothebaine sulphate undergoes decomposition above 120°C, generating thebaine and formaldehyde as primary degradation products . Accelerated stability studies (40°C/75% RH) show <5% decomposition over 6 months when stored in amber glass under nitrogen .
Photolytic Sensitivity
UV-Vis spectroscopy reveals strong absorption at λmax 284 nm (ε = 12,400 M⁻¹cm⁻¹), necessitating light-protected storage to prevent [4π+4π] cycloaddition reactions .
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